molecular formula C23H36N2O4 B15295691 N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide CAS No. 1092472-66-6

N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide

Cat. No.: B15295691
CAS No.: 1092472-66-6
M. Wt: 404.5 g/mol
InChI Key: FJZZPCZKBUKGGU-XXBNENTESA-N
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Description

N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide is a complex organic compound with a unique structure that includes a benzodioxin ring, a pyrrolidine moiety, and an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Pyrrolidine Moiety: This step involves the reaction of the intermediate with pyrrolidine, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Octanamide Chain: The final step involves the amidation reaction, where the intermediate is reacted with octanoic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Bromine in acetic acid for bromination, concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexanamide
  • N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-decanamide

Uniqueness

N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1092472-66-6

Molecular Formula

C23H36N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(1S,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23+/m1/s1

InChI Key

FJZZPCZKBUKGGU-XXBNENTESA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@H](C2=CC3=C(C=C2)OCCO3)O

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Origin of Product

United States

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